molecular formula C7H9ClNOP B2920017 2-Chloro-4-dimethylphosphorylpyridine CAS No. 2416236-66-1

2-Chloro-4-dimethylphosphorylpyridine

Cat. No. B2920017
CAS RN: 2416236-66-1
M. Wt: 189.58
InChI Key: OESQMIUEZDGGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-dimethylphosphorylpyridine, also known as CDPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDPP is a phosphonate derivative of pyridine, and its unique chemical structure has made it a popular choice in the synthesis of various organic compounds.

Scientific Research Applications

Chemical Standards in Ion Mobility Spectrometry

2-Chloro-4-dimethylphosphorylpyridine, along with compounds like 2,4-dimethylpyridine and dimethyl methylphosphonate, has been studied in ion mobility spectrometry. These compounds, particularly 2,4-dimethylpyridine, show significant changes in reduced mobilities with temperature variations, indicating changes in ion composition or interactions. This research is crucial for standardizing reduced mobilities in chemical analysis (Eiceman, Nazarov, & Stone, 2003).

Acid−Amide Intermolecular Hydrogen Bonding

This compound-related compounds, such as 2,2-dimethylbutynoic acid with a pyridone terminus, demonstrate intermolecular hydrogen bonding. This is significant in molecular recognition and the formation of hydrogen-bonded dimers, which have implications in chemical synthesis and design (Wash, Maverick, Chiefari, & Lightner, 1997).

Complexation of Nucleotide Bases

In the field of molecular recognition, compounds like this compound play a role in the complexation of nucleotide bases. This research highlights the importance of such compounds in understanding molecular interactions, which can be leveraged in drug design and biochemistry (Zimmerman, Wu, & Zeng, 1991).

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols. Studies on this compound offer insights into reaction mechanisms and catalytic processes, which are fundamental in organic synthesis and industrial chemistry (Liu, Ma, Liu, & Wang, 2014).

Photodynamic Cancer Therapy

This compound-related compounds have been explored for their potential in photodynamic cell-specific cancer therapy. This research opens avenues for developing new therapeutic agents and understanding the interactions of these compounds with biological systems (Maleki, 2015).

properties

IUPAC Name

2-chloro-4-dimethylphosphorylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClNOP/c1-11(2,10)6-3-4-9-7(8)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESQMIUEZDGGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2416236-66-1
Record name 2-chloro-4-(dimethylphosphoryl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.